5-Methoxy-2-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

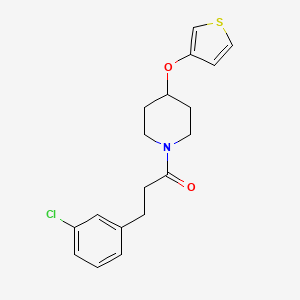

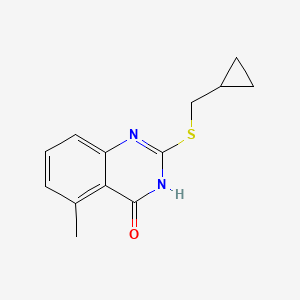

5-Methoxy-2-methylpiperidine is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of piperidine derivatives, which includes this compound, has been a topic of interest in recent scientific literature . The process involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

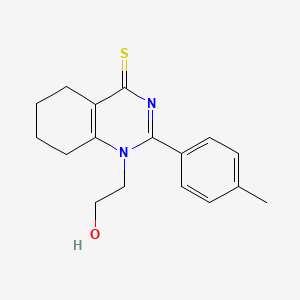

The molecular structure of this compound includes a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is1S/C7H15NO/c1-6-3-4-7 (9-2)5-8-6/h6-8H,3-5H2,1-2H3 . Chemical Reactions Analysis

Piperidines, including this compound, are important synthetic fragments for designing drugs . They undergo various intra- and intermolecular reactions to form different piperidine derivatives .Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It has a molecular weight of 129.2 . The compound is stored at room temperature .Scientific Research Applications

Electrochemical Synthesis in Organic Chemistry

Shigeru Furukubo et al. (2004) described an electrochemical method for the stereoselective synthesis of 2,3,6-trihydroxylated 5S-piperidine derivatives. This method includes the conversion of N-protected piperidines to N-protected 1-methoxypiperidines, showcasing an innovative route for synthesizing various methylpiperidine derivatives (Furukubo et al., 2004).

Synthesis of Radiolabeled Compounds for PET Imaging

J. Prabhakaran et al. (2006) focused on synthesizing and evaluating a 5-HT2A antagonist, involving a methoxy piperidine derivative, as a potential PET imaging probe for brain studies. Although the specific compound didn't demonstrate the desired imaging properties, the research contributes valuable data to the field of neuroimaging (Prabhakaran et al., 2006).

Novel Synthesis Methods in Organic Chemistry

Y. Janin et al. (1999) developed a new methodology for synthesizing heterocyclic derivatives, potentially involving methoxy piperidine structures. This research opens avenues for preparing compounds with possible biological activities (Janin et al., 1999).

Investigation of Dopamine Transporter Inhibitors

G. Lapa et al. (2005) explored the synthesis of 4-aryl methoxypiperidinol inhibitors targeting the dopamine transporter. This study highlights the potential of methoxy piperidine derivatives in developing neurological medications (Lapa et al., 2005).

Electrochemical and OsO4 Oxidation in Stereoselective Synthesis

Noriaki Moriyama et al. (2009) employed electrochemical oxidation and OsO4 oxidation for the stereoselective synthesis of 2,3,6-trihydroxylated (5S)-piperidine derivatives. The study offers insights into the synthesis of complex organic structures including methoxy piperidine compounds (Moriyama et al., 2009).

Synthesis of Enzyme Inhibitors

P. Xiang et al. (2015) synthesized quinoline derivatives as EZH2 inhibitors, involving 5-methoxy-2-methylpiperidine. These findings contribute to the development of new drugs targeting specific enzymes involved in cancer and other diseases (Xiang et al., 2015).

Safety and Hazards

The safety information for 5-Methoxy-2-methylpiperidine includes several hazard statements such as H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The future directions for 5-Methoxy-2-methylpiperidine and other piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidines in the pharmaceutical industry .

Mechanism of Action

Mode of Action

The specific mode of action of 5-Methoxy-2-methylpiperidine is currently unknown due to the lack of comprehensive studies on this compound . The compound’s interaction with its targets and the resulting changes would require further investigation.

Pharmacokinetics

Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen. It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

properties

IUPAC Name |

5-methoxy-2-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-4-7(9-2)5-8-6/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQBGTZTVSXPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2379934.png)

![2-(4-Chlorophenyl)-2-[6-[(4-chlorophenyl)-cyano-morpholin-4-ylmethyl]pyridazin-3-yl]-2-morpholin-4-ylacetonitrile](/img/structure/B2379941.png)

![4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2379943.png)

![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2379953.png)